1-Bromo-4-fluoro-2-iodobenzene
Overview
Description
1-Bromo-4-fluoro-2-iodobenzene is an organic compound with the chemical formula C6H3BrFI. It is a colorless to light yellow crystalline or powdery solid that is almost insoluble in water but can be dissolved in many common organic solvents such as ethanol and ether . This compound is often used as a reagent and intermediate in organic synthesis, with applications in drug synthesis, dye synthesis, and pesticide synthesis .
Mechanism of Action
Target of Action
1-Bromo-4-fluoro-2-iodobenzene is a chemical compound used in organic synthesis . The primary targets of this compound are typically other organic molecules in a reaction mixture. It can participate in various types of reactions, including substitution and coupling reactions .
Mode of Action
The compound interacts with its targets through its halogen atoms. The bromine, fluorine, and iodine atoms on the benzene ring can be replaced by other groups in a substitution reaction, or they can form bonds with other molecules in a coupling reaction . The exact mode of action depends on the specific reaction conditions and the other reactants present.
Biochemical Pathways
As a synthetic reagent, this compound is primarily used in chemical reactions rather than biological pathways. It can be used to synthesize more complex molecules that do participate in biochemical pathways .
Pharmacokinetics
Like other halogenated aromatic compounds, it is likely to be poorly absorbed and slowly metabolized .
Result of Action
The primary result of the action of this compound is the formation of new chemical bonds and the synthesis of new compounds . The exact products depend on the reaction conditions and the other reactants present.
Preparation Methods
The preparation of 1-Bromo-4-fluoro-2-iodobenzene can be carried out through several synthetic routes. One common method involves the following steps:
Bromination of 2-iodobenzene: 2-Iodobenzene is brominated to form 2-bromo-5-iodobenzene.
Nitration: The brominated product is then nitrated using sodium nitrite (NaNO2) to generate 2-iodobenzene nitrite.
Fluorination: The nitrite is reacted with silver fluoride (AgF) to obtain the final product, this compound.
Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Bromo-4-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms.
Cross-Coupling Reactions: It is used in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted benzene derivatives .
Scientific Research Applications
1-Bromo-4-fluoro-2-iodobenzene has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Bromo-4-fluoro-2-iodobenzene can be compared with other similar compounds such as:
1-Bromo-4-iodobenzene: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
4-Fluoroiodobenzene: Lacks the bromine atom, which affects its reactivity and the types of reactions it can undergo.
2-Bromo-4-fluoro-1-iodobenzene: Has a different substitution pattern, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its combination of bromine, fluorine, and iodine atoms, which provides a versatile platform for various synthetic applications.
Properties
IUPAC Name |
1-bromo-4-fluoro-2-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFI/c7-5-2-1-4(8)3-6(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCBSSUCEUMLGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942423 | |
Record name | 1-Bromo-4-fluoro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202865-72-3 | |
Record name | 1-Bromo-4-fluoro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-4-fluoro-2-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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